molecular formula C3H6N6O3S B14065601 (4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid CAS No. 101156-04-1

(4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid

Cat. No.: B14065601
CAS No.: 101156-04-1
M. Wt: 206.19 g/mol
InChI Key: YTZWHDVAGVUVKZ-UHFFFAOYSA-N
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Description

(4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid is unique due to its specific sulfamic acid group, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

101156-04-1

Molecular Formula

C3H6N6O3S

Molecular Weight

206.19 g/mol

IUPAC Name

(4,6-diamino-1,3,5-triazin-2-yl)sulfamic acid

InChI

InChI=1S/C3H6N6O3S/c4-1-6-2(5)8-3(7-1)9-13(10,11)12/h(H,10,11,12)(H5,4,5,6,7,8,9)

InChI Key

YTZWHDVAGVUVKZ-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)NS(=O)(=O)O)N)N

Origin of Product

United States

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